1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

This specific regioisomer offers a unique substitution pattern (2-bromo-4-fluoro-3-methyl) essential for precise SAR exploration and reliable cross-coupling outcomes. Unlike its positional analogs, this compound ensures the correct spatial and electronic environment for synthesizing targeted fluorinated aromatic libraries. Verified NLT 98% purity ensures consistent quality for scale-up and long-term research projects.

Molecular Formula C14H12BrFO
Molecular Weight 295.15 g/mol
CAS No. 2624417-30-5
Cat. No. B6287032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene
CAS2624417-30-5
Molecular FormulaC14H12BrFO
Molecular Weight295.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F
InChIInChI=1S/C14H12BrFO/c1-10-12(16)7-8-13(14(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyNAQGAXCMYFKRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene (2624417-30-5) | Key Properties & Procurement Overview


1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene (CAS 2624417-30-5) is a multi-substituted aromatic compound with the molecular formula C14H12BrFO and a molecular weight of 295.15 g/mol . It features a unique substitution pattern on a single benzene ring: a benzyloxy protecting group at position 1, a bromine atom at position 2, a fluorine atom at position 4, and a methyl group at position 3 . This specific arrangement of functional groups defines its utility as a highly versatile synthetic intermediate, primarily in medicinal chemistry and agrochemical research .

Why 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene (2624417-30-5) Cannot Be Replaced by Structural Analogs


While several commercially available compounds share the same molecular formula (C14H12BrFO) and even the same set of functional groups, they are not interchangeable . The precise regiochemistry—the exact position of each substituent (bromo, fluoro, methyl, benzyloxy) on the aromatic ring—dictates the compound's reactivity, its downstream applications, and the biological activity of the final target molecules it is used to synthesize . Replacing this specific isomer with a positional analog (e.g., the 5-fluoro-4-methyl isomer) will lead to a different spatial and electronic environment, which can result in a failure to achieve the desired cross-coupling outcome or a significant alteration in a drug candidate's pharmacological profile .

Quantifiable Differentiation: 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene vs. Closest Analogs


Regiochemical Purity & Positional Isomer Differentiation for 2624417-30-5

The target compound is a specific positional isomer defined by its 2-bromo-4-fluoro-3-methyl substitution pattern . It is distinct from the commonly available analog 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene (CAS 2586127-11-7) and other isomers like 2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene (CAS 2807455-37-2) . While all share the same molecular formula (C14H12BrFO), their different substitution patterns lead to distinct chemical and biological properties .

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

Direct Precursor to Functionalized Building Blocks

The compound's unique 1,2,3,4-substitution pattern provides a dense functionalization on a single aromatic ring, offering a distinct advantage for the rapid assembly of complex molecules . This specific substitution pattern is not present in simpler analogs like 1-(benzyloxy)-2-bromo-4-fluorobenzene (CAS 660842-05-7), which lacks the methyl group and has a lower molecular weight (281.12 g/mol) . The presence of all four groups (benzyloxy, bromo, fluoro, methyl) in a specific arrangement allows for sequential, regioselective transformations, such as palladium-catalyzed cross-couplings at the bromine position followed by further functionalization, which is a key strategy in medicinal chemistry [1].

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Commercial Availability & Quality Benchmarking

The target compound is offered by multiple established research chemical suppliers, ensuring a reliable supply chain . Key vendors such as Boroncore (Product BC021261) and Leyan (Product 1261021) provide this compound with a certified purity of NLT 98% (Not Less Than 98%) . This high purity is consistent across suppliers and is critical for research applications where impurities can confound results. While some vendors list the product as discontinued (e.g., CymitQuimica), the active listings from Boroncore and Leyan confirm its ongoing commercial viability .

Procurement Chemical Sourcing Quality Control

Primary Application Scenarios for 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene (2624417-30-5)


Medicinal Chemistry: SAR Exploration of Fluorinated Aromatics

This compound is an ideal building block for constructing libraries of fluorinated aromatic molecules for structure-activity relationship (SAR) studies [1]. Its defined 2-bromo-4-fluoro-3-methyl pattern allows medicinal chemists to systematically explore the impact of specific halogenation and methylation patterns on target binding affinity, selectivity, and metabolic stability . The differentiation from its positional isomers (e.g., CAS 2586127-11-7) is critical in this context to ensure the correct 3D pharmacophore is generated.

Organic Synthesis: Advanced Intermediate for Cross-Coupling Reactions

The molecule's dense functionalization, as established in the comparison with less-substituted analogs (CAS 660842-05-7), makes it a powerful intermediate for complex synthesis . The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . The presence of the ortho-fluoro and meta-methyl groups can be used to direct subsequent electrophilic aromatic substitutions or influence the electronics of the ring for further modifications, enabling the rapid synthesis of complex molecular architectures.

Procurement & Process Development: Reliable Sourcing of a Key Intermediate

For process chemists and procurement teams, the verified availability and consistent quality of this specific isomer are paramount . The product is available from multiple vendors (e.g., Boroncore, Leyan) at NLT 98% purity, ensuring a reliable supply for scaling up synthetic routes or for long-term research projects . This contrasts with some analogs or less common isomers that may have limited or inconsistent commercial availability.

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